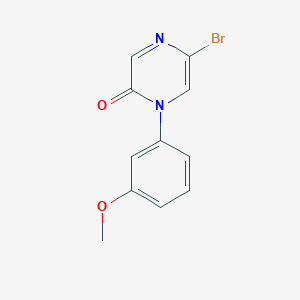
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenyl group at the 1st position of the pyrazinone ring. Pyrazinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the bromination process. Additionally, the use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazinone ring can be reduced to form pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyrazinone ring.
Major Products Formed
Substitution Reactions: Products include 1-(3-methoxyphenyl)-5-substituted pyrazin-2(1H)-ones.
Oxidation Reactions: Products include 1-(3-formylphenyl)pyrazin-2(1H)-one or 1-(3-carboxyphenyl)pyrazin-2(1H)-one.
Reduction Reactions: Products include 1-(3-methoxyphenyl)pyrazine derivatives.
科学的研究の応用
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays. It serves as a probe to understand the interaction of pyrazinone derivatives with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The bromine atom and the methoxyphenyl group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired pharmacological effects. The exact pathways involved depend on the specific biological target and the nature of the interaction.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)pyrazin-2(1H)-one: Lacks the bromine atom, which may result in different biological activities and reactivity.
5-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological properties.
5-Bromo-1-phenylpyrazin-2(1H)-one: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of both the bromine atom and the methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications. Its unique structure allows for specific interactions with biological targets, which can be exploited in drug design and development.
特性
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHUNNVBCPMKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
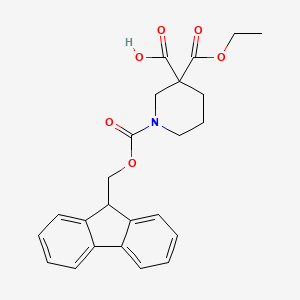
![N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2951251.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)
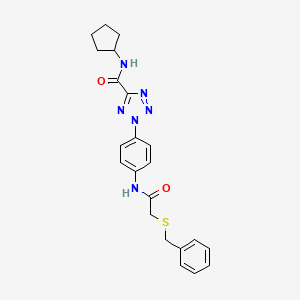
![2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2951256.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2951258.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide](/img/structure/B2951260.png)
![2,3-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)
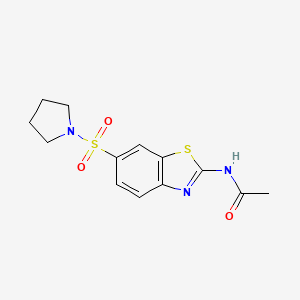

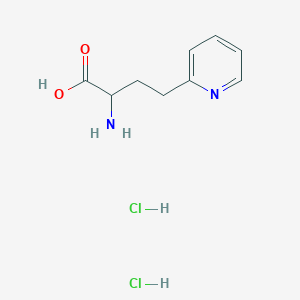

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide](/img/structure/B2951271.png)
